molecular formula C10H17N3O3 B13287273 Ethyl 5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B13287273
M. Wt: 227.26 g/mol
InChI Key: HALDXBKJVBMFOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylate is a synthetic organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-(1-amino-3-methylbutyl)hydrazinecarboxylate with a suitable carboxylic acid derivative in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Ethyl 5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(1-amino-3-methylbutyl)-1H-1,2,4-triazole-5-carboxylate: Another heterocyclic compound with similar structural features.

    1-amino-3-alkyl-1,2,3-triazolium nitrates: A family of energetic ionic liquids with comparable properties.

Uniqueness

Ethyl 5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylate is unique due to its specific oxadiazole ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H17N3O3

Molecular Weight

227.26 g/mol

IUPAC Name

ethyl 5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylate

InChI

InChI=1S/C10H17N3O3/c1-4-15-10(14)8-12-9(16-13-8)7(11)5-6(2)3/h6-7H,4-5,11H2,1-3H3

InChI Key

HALDXBKJVBMFOG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C(CC(C)C)N

Origin of Product

United States

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